An In-depth Technical Guide to Cycloheptylamine: Molecular Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to Cycloheptylamine: Molecular Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptylamine, a seven-membered alicyclic amine, serves as a crucial building block in the synthesis of a diverse range of chemical entities, particularly in the development of novel pharmaceuticals and agrochemicals.[1][[“]] Its unique structural conformation imparts specific physicochemical properties that are of significant interest in medicinal chemistry. Derivatives of cycloheptylamine have been investigated for their potential to modulate central nervous system targets, including dopamine and serotonin receptors. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and purification of cycloheptylamine, intended for professionals in research and development.
Molecular Structure and Identification
Cycloheptylamine consists of a seven-membered carbon ring bonded to an amine functional group.[3] The molecule's non-planar structure and the presence of the amine group are key to its reactivity and physical properties.
Table 1: Molecular Identifiers for Cycloheptylamine
| Identifier | Value | Reference |
| IUPAC Name | cycloheptanamine | [1] |
| CAS Number | 5452-35-7 | [1] |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| SMILES | C1CCCC(CC1)N | [1] |
| InChI | InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2 | [1] |
| InChIKey | VXVVUHQULXCUPF-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of cycloheptylamine are summarized in the table below. It is a colorless to pale yellow liquid at room temperature with a characteristic amine odor.[3][4] Its solubility in water is limited due to the hydrophobic nature of the cycloheptane ring, but it is soluble in organic solvents.[4]
Table 2: Physicochemical Properties of Cycloheptylamine
| Property | Value | Reference |
| Melting Point | -18 °C | [[“]] |
| Boiling Point | 54 °C at 11 mmHg | [5] |
| Density | 0.889 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.472 | [[“]] |
| Flash Point | 42 °C (108 °F) | [5] |
| pKa (Predicted) | 11.04 ± 0.20 | [5] |
| LogP | 1.6679 | [6] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [6] |
Chemical Properties and Reactivity
As a primary amine, cycloheptylamine exhibits characteristic nucleophilic properties due to the lone pair of electrons on the nitrogen atom.[1] It readily undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
-
Acylation: Reacts with acyl chlorides and anhydrides to form N-cycloheptyl amides.[1]
-
Alkylation: Can be alkylated with alkyl halides to produce secondary and tertiary amines.[1]
-
Salt Formation: Being basic, it reacts with acids to form cycloheptylammonium salts. This property is often utilized in its purification.[3]
-
Reaction with Carbonyls: Condenses with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.[7]
Synthesis and Purification Protocols
The most common laboratory-scale synthesis of cycloheptylamine is through the reductive amination of cycloheptanone.[8] This method involves the reaction of cycloheptanone with an amine source in the presence of a reducing agent. Purification is often achieved by converting the amine to its hydrochloride salt, which can be recrystallized to a high purity.[8]
Experimental Protocol: Reductive Amination of Cycloheptanone
This protocol is adapted from a similar procedure for the synthesis of dimethylcyclohexylamine and provides a representative method for the synthesis of cycloheptylamine.[9]
Materials:
-
Cycloheptanone
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Potassium hydroxide (KOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 equivalents) in methanol.
-
To the stirred solution, add cycloheptanone (1.0 equivalent).
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Slowly add a solution of sodium cyanoborohydride (1.1 equivalents) in methanol to the suspension over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture for an additional 60 minutes.
-
Add solid potassium hydroxide to the mixture and stir until it is completely dissolved.
-
Filter the reaction mixture and reduce the volume of the filtrate using a rotary evaporator.
-
To the concentrated residue, add water and saturated aqueous sodium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts and proceed with purification.
Experimental Protocol: Purification via Hydrochloride Salt Formation
This protocol describes the conversion of crude cycloheptylamine to its hydrochloride salt for purification.[8][10]
Materials:
-
Crude cycloheptylamine in diethyl ether (from the previous step)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH) or Isopropanol (IPA)
Procedure:
-
Cool the combined ethereal extracts of crude cycloheptylamine in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. A white precipitate of cycloheptylamine hydrochloride will form.
-
Continue adding HCl until no further precipitation is observed.
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallize the crude cycloheptylamine hydrochloride from a minimal amount of hot ethanol or isopropanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The free base, cycloheptylamine, can be regenerated by treating an aqueous solution of the hydrochloride salt with a strong base (e.g., NaOH) and extracting with an organic solvent.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mushroomreferences.com [mushroomreferences.com]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Buy Cycloheptylamine | 5452-35-7 [smolecule.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
